methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate
Description
Methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate is a chemical compound likely of interest due to its structural features, which include a cyclopentyl ring, a methoxyphenyl group, and an oxopropanoate ester function. Compounds with such functionalities are often studied for their potential in synthesizing heterocyclic compounds, exploring chemical reactivity, and developing materials with unique properties.
Synthesis Analysis
The synthesis of complex molecules like methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate typically involves multi-step organic reactions, starting from simpler molecules. A key step might involve the formation of the cyclopentyl ring, followed by the introduction of the methoxyphenyl amino group and the oxopropanoate ester moiety. Techniques such as nucleophilic substitution, esterification, and amide coupling reactions could be relevant (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods would allow for the determination of the compound's framework, functional groups' orientation, and stereochemistry.
Chemical Reactions and Properties
Compounds with both amino and ester functionalities exhibit diverse chemical reactivity. They can participate in reactions such as hydrolysis, condensation, and further nucleophilic attacks. The presence of the methoxy group could influence the electronic properties of the phenyl ring, affecting its reactivity patterns (Pellissier, 2014).
properties
IUPAC Name |
methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-9-7-12(8-10-13)17-15(18)14(16(19)21-2)11-5-3-4-6-11/h7-11,14H,3-6H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWREQIFVWZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2CCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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